molecular formula Co(NO3)2<br>CoN2O6 B088058 Cobalt nitrate CAS No. 14216-74-1

Cobalt nitrate

Cat. No.: B088058
CAS No.: 14216-74-1
M. Wt: 182.94 g/mol
InChI Key: UFMZWBIQTDUYBN-UHFFFAOYSA-N
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Description

Cobalt nitrate is an inorganic compound with the chemical formula Co(NO₃)₂. It is commonly found in its hexahydrate form, Co(NO₃)₂·6H₂O, which appears as red-brown deliquescent crystals. This compound is highly soluble in water and other polar solvents, making it useful in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cobalt nitrate can be synthesized by reacting cobalt metal or cobalt oxide with nitric acid. The reaction typically involves dissolving cobalt in nitric acid, followed by crystallization to obtain this compound hexahydrate: [ \text{Co} + 2\text{HNO}_3 \rightarrow \text{Co(NO}_3\text{)}_2 + \text{H}_2 ]

Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of cobalt carbonate or cobalt hydroxide with nitric acid. The resulting solution is then evaporated to yield this compound crystals. The process is typically carried out under controlled temperature and pressure conditions to ensure high purity and yield .

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, particularly when heated, leading to the formation of cobalt oxide and nitrogen dioxide. [ 2\text{Co(NO}_3\text{)}_2 \rightarrow 2\text{CoO} + 4\text{NO}_2 + \text{O}_2 ]

  • Reduction: this compound can be reduced to cobalt metal using reducing agents such as hydrogen or carbon monoxide. [ \text{Co(NO}_3\text{)}_2 + 3\text{H}_2 \rightarrow \text{Co} + 2\text{NH}_3 + 2\text{H}_2\text{O} ]

  • Substitution: this compound can react with ammonia to form complex ions, such as hexaamminecobalt(II) ion. [ \text{Co}^{2+} + 6\text{NH}_3 \rightarrow [\text{Co(NH}_3\text{)}_6]^{2+} ]

Common Reagents and Conditions:

    Oxidation: Typically involves heating this compound in the presence of oxygen.

    Reduction: Often carried out in a hydrogen or carbon monoxide atmosphere at elevated temperatures.

    Substitution: Reactions with ammonia are usually conducted in aqueous solutions at room temperature.

Major Products:

Scientific Research Applications

Cobalt nitrate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of cobalt-based catalysts and other cobalt compounds.

    Biology: Employed in studies involving cobalt’s role in biological systems, particularly in vitamin B12 synthesis.

    Medicine: Investigated for its potential use in cancer treatment due to its ability to generate reactive oxygen species.

    Industry: Utilized in the production of pigments, batteries, and magnetic materials

Mechanism of Action

Cobalt nitrate can be compared with other cobalt salts such as cobalt sulfate and cobalt chloride:

    Cobalt Sulfate (CoSO₄): Similar to this compound, cobalt sulfate is used in the preparation of catalysts and pigments. it is less soluble in water compared to this compound.

    Cobalt Chloride (CoCl₂): Cobalt chloride is often used as a humidity indicator and in the synthesis of other cobalt compounds. It is more hygroscopic than this compound and changes color based on hydration state.

Uniqueness of this compound:

Comparison with Similar Compounds

Properties

IUPAC Name

cobalt(2+);dinitrate
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InChI

InChI=1S/Co.2NO3/c;2*2-1(3)4/q+2;2*-1
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InChI Key

UFMZWBIQTDUYBN-UHFFFAOYSA-N
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Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Co+2]
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Molecular Formula

Co(NO3)2, CoN2O6
Record name COBALT(II) NITRATE
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Related CAS

10026-22-9 (hexahydrate), 10553-73-8 (dodecahydrate), 14690-59-6 (dihydrate), 24606-35-7 (tetrahydrate), 54264-08-3 (nonahydrate), 56767-13-6 (trihydrate), 22541-53-3 (Parent)
Record name Cobaltous nitrate
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DSSTOX Substance ID

DTXSID9064970
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Molecular Weight

182.94 g/mol
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Physical Description

Cobalt nitrate is an odorless red solid. Sinks and mixes with water. (USCG, 1999), Liquid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Pale red solid; [Merck Index] Red crystals, soluble in water; [MSDSonline], PALE RED POWDER.
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Solubility

Solubility: 97.929 lb/100 lb water at 70 °F /Cobaltous nitrate hexahydrate/, Water solubility: >669.6 g/L at 20 °C /Cobaltous nitrate hexahydrate/, Soluble in water, Solubility in water: soluble
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Density

1.54 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.49 g/cu cm, 2.49 g/cm³
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Color/Form

Pale red powder, Red crystals

CAS No.

10141-05-6, 14216-74-1
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Melting Point

131 °F (USCG, 1999), Decomposes at 100-105 °C, MP: 55-56 °C (loses three H2O at 55 °C); liquid becomes green and decomposes to the oxide above 74 °C; soluble in water 1338 g/L at 0 °C, 2170 g/L at 80 °C); soluble in acetone and most organic solvents; slightly soluble in ammonium hydroxide /Cobaltous nitrate hexahydrate/
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Synthesis routes and methods I

Procedure details

dissolving the cobalt oxide with a dilute nitric acid solution to yield a second cobalt nitrate solution; and
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Synthesis routes and methods II

Procedure details

62.5 g of carboxymethyl cellulose was added to 2.5 liters of distilled water and the mixture was kneaded and deaerated to obtain a binder solution. To this binder solution were added 2.5 kg of a nickel powder of about 3 μm in average particle size and 360 g of a chromium oxide powder of about 3 μm in average particle size, followed by further kneading and deaeration to obtain a slurry. A wire gauze of 40 meshes was passed through this slurry solution to deposit the slurry thereon and then this wire gauze was passed through a slit to adjust the thickness of the resulting electrode and dried. Thereafter, the electrode was sintered at 850° C. in a hydrogen atmosphere to obtain a nickel-chromium oxide porous sintered body. Then, an aqueous cobalt nitrate solution was prepared which was adjusted so that the amount of cobalt based on nickel was 5 atom %. The above nickel-chromium oxide porous sintered body was dipped in this aqueous cobalt nitrate solution for 15 minutes and then, was taken out, followed by removing an excess solution and drying. This was sintered at 700° C. in a hydrogen atmosphere to obtain a nickel-chromium oxide-cobalt ternary anode.
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